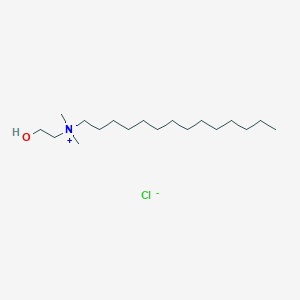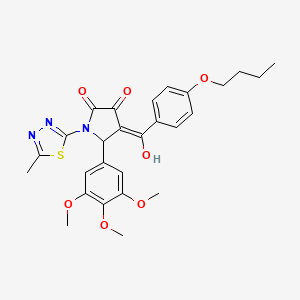![molecular formula C32H31N3O2S2 B12026566 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-56-7](/img/structure/B12026566.png)
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The
(5Z)indicates that there is a double bond (Z configuration) between the fifth and sixth carbon atoms. - The central core consists of a thiazolidin-4-one ring, which contains a sulfur atom.
- Attached to this core are various substituents, including:
- A pyrazole ring (with a methyl group and a butoxy group).
- A phenyl group.
- A methylbenzyl group.
- The
- The compound’s intricate structure suggests potential interesting properties and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. boronic esters are often used as versatile building blocks in organic synthesis.
- Industrial production methods would likely involve multi-step processes, including functional group transformations and cyclization reactions.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidative transformations of the thiazolidin-4-one ring or other functional groups.
Reduction: Reduction of the double bond or other carbonyl groups.
Substitution: Substitution reactions at various positions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies or ligand design.
Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.
Medicine: Potential as a drug candidate due to its diverse structural features.
Industry: Applications in materials science, catalysis, or organic electronics.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- Molecular targets and pathways remain speculative at this point.
Comparison with Similar Compounds
- Similar compounds are scarce due to its unique structure. you might explore related thiazolidin-4-ones or pyrazole derivatives.
Similar compounds:
Properties
CAS No. |
623940-56-7 |
|---|---|
Molecular Formula |
C32H31N3O2S2 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H31N3O2S2/c1-4-5-17-37-28-16-15-25(18-23(28)3)30-26(21-35(33-30)27-9-7-6-8-10-27)19-29-31(36)34(32(38)39-29)20-24-13-11-22(2)12-14-24/h6-16,18-19,21H,4-5,17,20H2,1-3H3/b29-19- |
InChI Key |
FVEHRPXLURGKAC-CEUNXORHSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026484.png)


![N-(3,5-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026500.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026502.png)
![[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12026507.png)
methylidene}-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12026514.png)
![N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026517.png)

![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026527.png)




